Levofloxacin Q-acid

Antibacterial MIC Fluoroquinolone

Levofloxacin Q-acid (CAS 82419-35-0), systematically named (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, is the essential penultimate chiral intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. This compound embodies the (S)-enantiomeric configuration that defines the therapeutic superiority of levofloxacin over its racemic counterpart, ofloxacin.

Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
CAS No. 82419-35-0
Cat. No. B023522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin Q-acid
CAS82419-35-0
Synonyms9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; 
Molecular FormulaC13H9F2NO4
Molecular Weight281.21 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
InChIInChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
InChIKeyNVKWWNNJFKZNJO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Q-acid (CAS 82419-35-0): The Critical Chiral Gateway to Levofloxacin Synthesis


Levofloxacin Q-acid (CAS 82419-35-0), systematically named (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, is the essential penultimate chiral intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin . This compound embodies the (S)-enantiomeric configuration that defines the therapeutic superiority of levofloxacin over its racemic counterpart, ofloxacin [1]. As a crucial building block, its stereochemical integrity and high purity directly dictate the quality, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API) [2]. Procuring this specific intermediate is not a generic purchase; it is a critical decision point that determines the feasibility and economic viability of manufacturing a high-value, single-enantiomer drug.

Levofloxacin Q-acid (CAS 82419-35-0) is Not an Interchangeable Commodity: The High Cost of a Single Stereocenter


Generic substitution with the racemic Q-acid (RS-ofloxacin carboxylic acid, the precursor to ofloxacin) or any alternative chiral intermediate is fundamentally not an option for the production of levofloxacin API. The entire therapeutic value proposition of levofloxacin—including its approximately two-fold greater antibacterial potency compared to ofloxacin and its distinct regulatory and safety profile—stems exclusively from its (S)-enantiomeric purity [1]. Using the racemic mixture would yield the less potent and therapeutically distinct ofloxacin. Furthermore, the presence of even trace amounts of the (R)-enantiomer, or distomer, in the final API is strictly regulated, with pharmacopoeial standards mandating the control of this specific chiral impurity [2]. Therefore, the procurement of Levofloxacin Q-acid is a non-negotiable, specialized requirement where the supplier's ability to consistently provide and certify high enantiomeric purity is the primary selection criterion, directly impacting regulatory compliance and final drug potency.

Levofloxacin Q-acid (CAS 82419-35-0): Quantifiable Differentiation from Ofloxacin and the (R)-Enantiomer


Two-Fold Superior Antibacterial Potency vs. Racemic Ofloxacin

The (S)-enantiomer, levofloxacin, demonstrates approximately twice the antibacterial activity of the racemic mixture, ofloxacin, against Gram-positive bacteria. This inherent potency advantage is directly attributable to the stereochemistry of its precursor, Levofloxacin Q-acid [1]. This translates to lower required dosages in clinical formulations, a key pharmacoeconomic advantage.

Antibacterial MIC Fluoroquinolone Pharmacodynamics

Drastic (64-fold) Reduction in Antibacterial Activity of the (R)-Enantiomer

The (R)-enantiomer (D-ofloxacin) exhibits profoundly reduced antibacterial activity, with MICs being approximately 64-fold higher than those of the active (S)-enantiomer, levofloxacin [1]. This stark difference underscores why the enantiomeric purity of the Q-acid intermediate is non-negotiable; any contamination with the (R)-form directly dilutes the potency of the final API.

Chiral Switch Enantiomer MIC Antibacterial

Regulatory Enantiomeric Purity Mandate Exceeding 99.5% ee

Regulatory expectations and industry best practices mandate that chiral drug intermediates, such as those used for levofloxacin, meet stringent enantiomeric purity thresholds. A purity of ≥99.5% enantiomeric excess (ee) is a typical requirement for regulatory approval of the final API [1]. This is further reinforced by processes designed to ensure the final drug substance is free from the other enantiomer (R-form) [2].

Regulatory Chiral Purity Enantiomeric Excess ICH Guidelines

Optimal Industrial and Research Applications for Levofloxacin Q-acid (CAS 82419-35-0)


GMP Manufacturing of Levofloxacin API

The primary and most critical application is as the key starting material (KSM) in the final step of levofloxacin API manufacturing under Good Manufacturing Practice (GMP) conditions. Its use is mandated for any commercial production of levofloxacin, as the final step involves condensing Levofloxacin Q-acid with N-methylpiperazine . The high purity and defined stereochemistry of this intermediate are essential for achieving the API's required potency and meeting stringent regulatory specifications for enantiomeric purity and related substances [1].

Development and Validation of Analytical Methods for Chiral Purity

Levofloxacin Q-acid is an indispensable reference standard and system suitability marker for developing and validating high-performance liquid chromatography (HPLC) methods aimed at quantifying the enantiomeric purity of levofloxacin API and finished drug products. It serves as the definitive marker for the active (S)-enantiomer against which the unwanted (R)-enantiomer impurity is measured . This application is crucial for quality control (QC) laboratories in both pharmaceutical manufacturing and regulatory agencies.

Academic and Industrial Research into Novel Chiral Synthesis

This compound serves as a valuable chiral building block or reference for academic and industrial research groups focused on developing novel asymmetric synthetic methodologies, including catalytic and biocatalytic approaches. Its well-defined stereochemistry and commercial availability make it a convenient substrate for optimizing reaction conditions, studying stereoselective transformations, or preparing novel chiral derivatizing agents [1].

Technical Documentation Hub

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